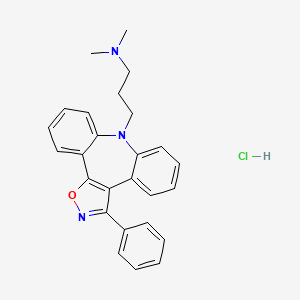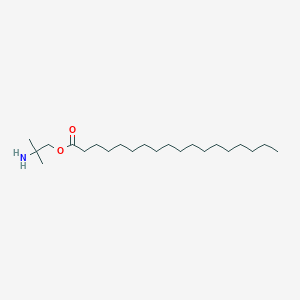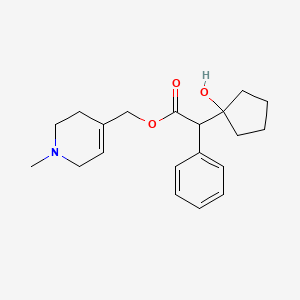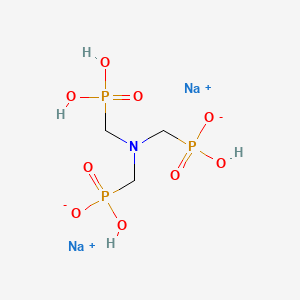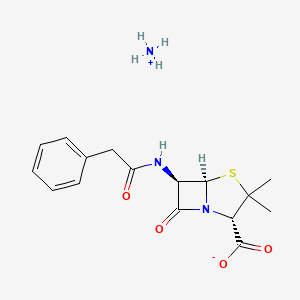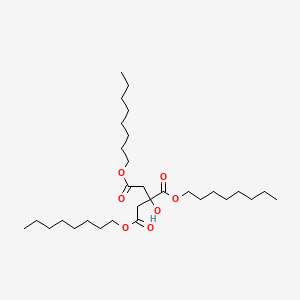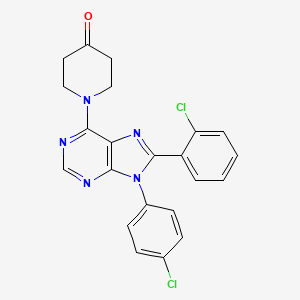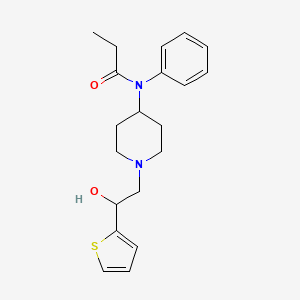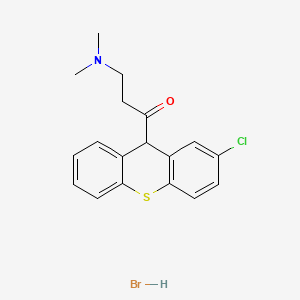
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a thioxanthene core, a dimethylamino group, and a hydrobromide hydrate form, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.
Introduction of the Chloro Group: Chlorination of the thioxanthene core is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Formation of the Hydrobromide Hydrate: The final compound is obtained by treating the intermediate product with hydrobromic acid, followed by crystallization to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Dimethylamine, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Thioxanthene sulfoxides, thioxanthene sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted thioxanthene derivatives with various functional groups.
Scientific Research Applications
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing antipsychotic drugs due to its structural similarity to known antipsychotic agents.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: It may modulate neurotransmitter release, receptor binding, and signal transduction pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar thioxanthene core.
Fluphenazine: Another antipsychotic drug with structural similarities.
Thioridazine: Shares the thioxanthene core and exhibits similar pharmacological properties.
Uniqueness
1-Propanone, 1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)-, hydrobromide, hydrate is unique due to its specific substitution pattern and the presence of the hydrobromide hydrate form, which may influence its solubility, stability, and pharmacokinetic properties.
Properties
CAS No. |
77602-78-9 |
|---|---|
Molecular Formula |
C18H19BrClNOS |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
1-(2-chloro-9H-thioxanthen-9-yl)-3-(dimethylamino)propan-1-one;hydrobromide |
InChI |
InChI=1S/C18H18ClNOS.BrH/c1-20(2)10-9-15(21)18-13-5-3-4-6-16(13)22-17-8-7-12(19)11-14(17)18;/h3-8,11,18H,9-10H2,1-2H3;1H |
InChI Key |
UEXDQBMFBPJTMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


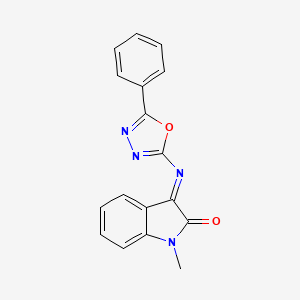
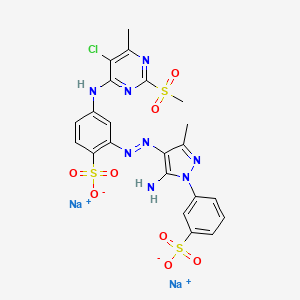
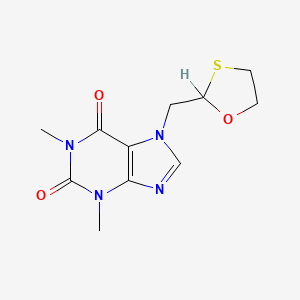
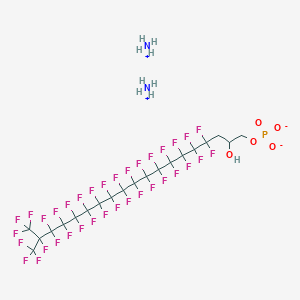
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
